molecular formula C16H19FN4O5S2 B2592947 ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 899944-17-3

ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2592947
CAS No.: 899944-17-3
M. Wt: 430.47
InChI Key: NYUYXIKHDFKYNA-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H19FN4O5S2 and its molecular weight is 430.47. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Researchers have synthesized hybrid molecules containing penicillanic acid or cephalosporanic acid moieties starting from ethyl piperazine-1-carboxylate. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, showing good to moderate antimicrobial activity against test microorganisms. This study highlights the potential of such compounds in developing new antimicrobial agents (Başoğlu et al., 2013).

Crystal Structure Analysis

The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a product of the reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, was studied. The analysis provided insights into the conformation and dihedral angles of the molecules, contributing to a better understanding of the structural aspects of such compounds (Faizi et al., 2016).

Synthesis and Antimicrobial Activities

A series of derivatives have been synthesized and characterized for their antibacterial and antifungal activities. These studies have shown significant antibacterial and weak antifungal activities, offering insights into the potential application of these compounds as antimicrobial agents (Rameshkumar et al., 2003).

Design and Synthesis of Mycobacterium tuberculosis Inhibitors

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized for their activity against Mycobacterium tuberculosis. This research underscores the role of these compounds in developing novel antituberculosis agents (Jeankumar et al., 2013).

Photophysical Properties and Excited State Intramolecular Charge Transfer

The study of norfloxacin and its derivatives, including related compounds, has shed light on the photophysical properties and the role of excited state intramolecular charge transfer. These findings have implications for understanding the behavior of these compounds under various conditions (Cuquerella et al., 2006).

Properties

IUPAC Name

ethyl 4-[2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O5S2/c1-2-26-16(23)21-7-5-20(6-8-21)14(22)10-27-15-18-12-4-3-11(17)9-13(12)28(24,25)19-15/h3-4,9H,2,5-8,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUYXIKHDFKYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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